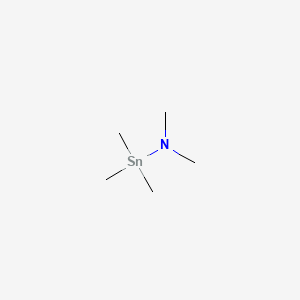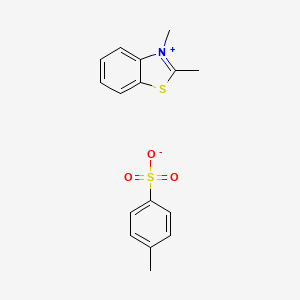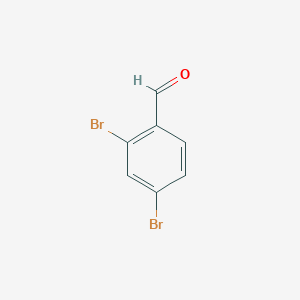
2-(2-Ethylhexoxy)ethyl dihydrogen phosphate
概要
説明
2-(2-Ethylhexoxy)ethyl dihydrogen phosphate is a complex chemical compound that belongs to the class of polyoxyethylene alkyl ethers. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is often used in formulations that require emulsification, dispersion, and stabilization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylhexoxy)ethyl dihydrogen phosphate typically involves the reaction of poly(oxy-1,2-ethanediyl) with 2-ethylhexanol and phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester. The process involves:
Esterification: Poly(oxy-1,2-ethanediyl) is reacted with 2-ethylhexanol in the presence of an acid catalyst.
Phosphorylation: The resulting ester is then treated with phosphoric acid to form the phosphate ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The process involves:
Continuous Mixing: Reactants are continuously mixed in a reactor.
Temperature Control: The reaction temperature is carefully controlled to prevent side reactions.
Purification: The product is purified using techniques such as distillation and filtration to remove any impurities.
化学反応の分析
Types of Reactions
2-(2-Ethylhexoxy)ethyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield poly(oxy-1,2-ethanediyl) derivatives with higher oxidation states, while reduction may produce derivatives with lower oxidation states.
科学的研究の応用
2-(2-Ethylhexoxy)ethyl dihydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of pharmaceutical compounds.
Industry: Applied in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
作用機序
The mechanism of action of 2-(2-Ethylhexoxy)ethyl dihydrogen phosphate involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and stabilization. It interacts with molecular targets such as cell membranes and proteins, enhancing their solubility and functionality.
類似化合物との比較
2-(2-Ethylhexoxy)ethyl dihydrogen phosphate can be compared with other similar compounds such as:
Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(2-ethylhexyl)oxy-: This compound has a carboxymethyl group instead of a phosphate group, which affects its solubility and reactivity.
Poly(oxy-1,2-ethanediyl), alpha-sulfo-omega-(2-naphthalenyloxy)-, sodium salt: This compound contains a sulfo group and is used in different applications due to its unique properties.
The uniqueness of this compound lies in its phosphate group, which imparts specific surfactant properties that are valuable in various applications.
特性
IUPAC Name |
2-(2-ethylhexoxy)ethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O5P/c1-3-5-6-10(4-2)9-14-7-8-15-16(11,12)13/h10H,3-9H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDMTCUUMKXFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867615 | |
| Record name | 2-[(2-Ethylhexyl)oxy]ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735222-31-8, 68439-39-4 | |
| Record name | 2-((2-Ethylhexyl)oxy)ethyl phosphoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0735222318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-ethylhexyl)-ω-hydroxy-, phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((2-ETHYLHEXYL)OXY)ETHYL PHOSPHORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUN3NVF7GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





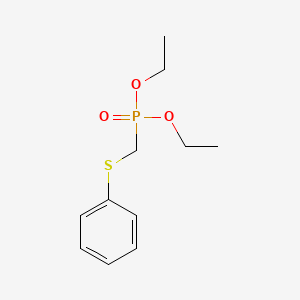
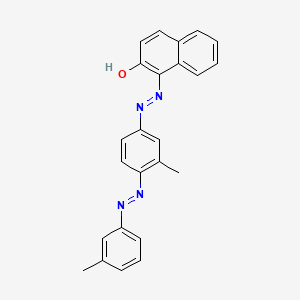


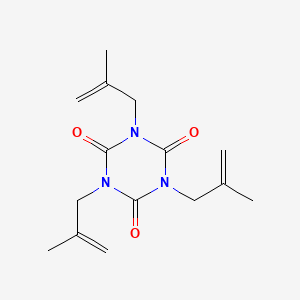
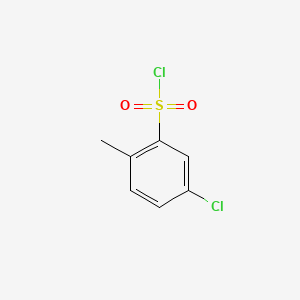
![Benzoic acid;(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1584866.png)
